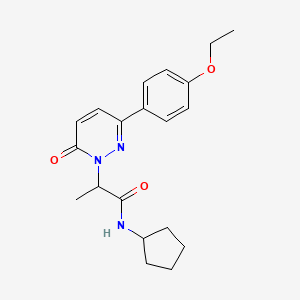

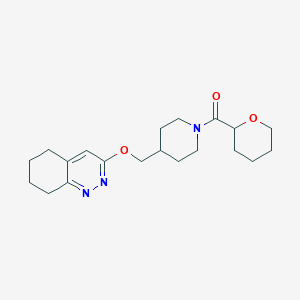

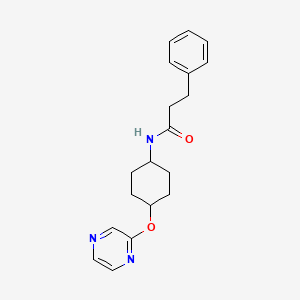

![molecular formula C20H14Cl2N2O B2666763 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile CAS No. 478046-98-9](/img/structure/B2666763.png)

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, otherwise known as CPT-11, is a novel synthetic compound that has been developed as an anti-cancer agent. CPT-11 is a prodrug, meaning that it is inactive until it is metabolized in the body. CPT-11 is an important agent in the treatment of colorectal cancer and has been studied extensively in the past few years.

科学的研究の応用

Synthesis and Molecular Docking

The compound 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, while not directly studied, falls into a broader category of novel pyridine and fused pyridine derivatives that have been synthesized for various applications. One such study involved the preparation of novel pyridine derivatives starting from a base compound which, through treatment with various reagents, yielded triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. Additionally, all newly prepared products exhibited antimicrobial and antioxidant activity, suggesting potential biomedical applications for similar compounds (Flefel et al., 2018).

Photoinduced Direct 4-Pyridination

Research into the modification of C(sp3)–H bonds has led to the development of methods for the direct substitution of hydrogen by 4-pyridine using photo-irradiating conditions. This process, which employs benzophenone and 4-cyanopyridine in aqueous acetonitrile, proceeds in a highly chemoselective manner, especially at benzylic C(sp3)–H bonds. Such methodologies offer a powerful tool for constructing biologically active and functional molecules with 4-pyridine substructures, indicating potential applications in the synthesis of complex organic compounds (Hoshikawa & Inoue, 2013).

Conducting Polymers from Low Oxidation Potential Monomers

A series of derivatized bis(pyrrol-2-yl) arylenes, including variations such as 1,4-bis(pyrrol-2-yl)benzene and others, have been synthesized and studied for their electrochemical properties. These compounds oxidize at relatively low potentials to form cation radicals, with electrochemical polymerization yielding polymers having low oxidation potentials. These polymers exhibit stability in their electrically conducting form, suggesting potential applications in electronic materials and devices (Sotzing et al., 1996).

Electropolymerization and Electrochemical Properties

Research into the electropolymerization and electrochemical properties of pyrrole and thiophene derivatives has led to the synthesis of compounds with potential applications in conducting polymers and materials science. For instance, a study on the osmium-bis-N,N′-(2,2′-bipyridyl)-N-(pyridine-4-yl-methyl-(8-pyrrole-1-yl-octyl)-amine) chloride demonstrated its use in forming electroactive films through electrooxidation, which exhibited electrocatalytic ability towards the oxidation of ascorbic acid. Such findings highlight the versatility of pyrrole derivatives in the development of electroactive materials (Foster et al., 2004).

特性

IUPAC Name |

4-[2-(4-chlorophenyl)acetyl]-1-[(3-chlorophenyl)methyl]pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-17-6-4-14(5-7-17)9-20(25)16-10-19(11-23)24(13-16)12-15-2-1-3-18(22)8-15/h1-8,10,13H,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJOTUYUEDLDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

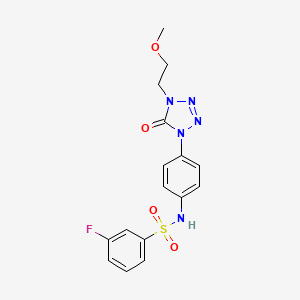

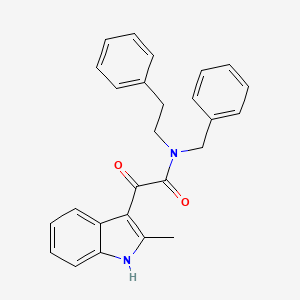

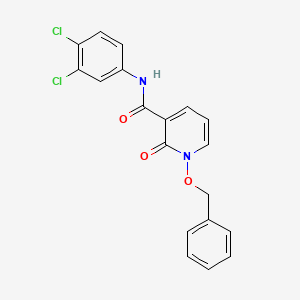

![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)

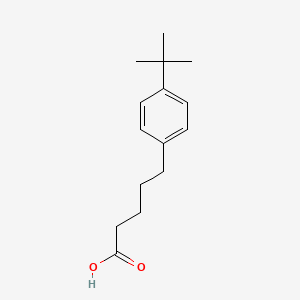

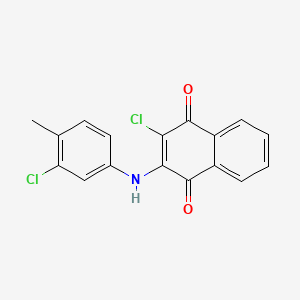

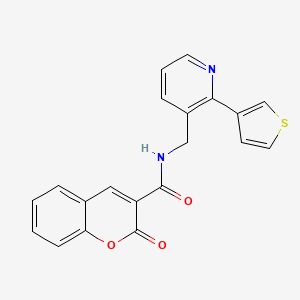

![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)

![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)